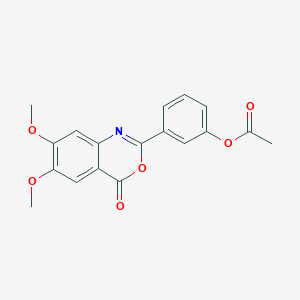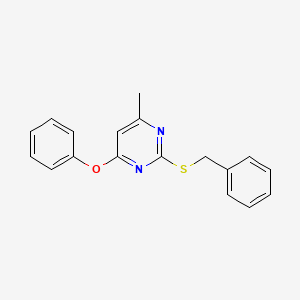![molecular formula C15H18ClNO4 B5795805 methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5795805.png)
methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate, also known as mCPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a derivative of piperidine and has been synthesized through various methods. In
作用机制
MCPP acts as a serotonin receptor agonist, specifically targeting the 5-HT2C receptor. This activation leads to an increase in intracellular calcium and the activation of various signaling pathways. The exact mechanism of action of methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate is not fully understood, but it is thought to contribute to its anxiogenic and antidepressant effects.
Biochemical and Physiological Effects:
methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects. Studies have shown that methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate can increase heart rate, blood pressure, and body temperature. Additionally, methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate has been shown to increase energy expenditure and decrease food intake, suggesting its potential as an anti-obesity agent.
实验室实验的优点和局限性
One advantage of using methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate in lab experiments is its ability to act as a serotonin receptor agonist, specifically targeting the 5-HT2C receptor. This allows for the study of the effects of serotonin receptor activation on various physiological and biochemical processes. However, one limitation is the potential for methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate to have off-target effects, which may complicate the interpretation of results.
未来方向
There are several future directions for the study of methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate. One area of interest is the potential for methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate as an anti-obesity agent. Further studies are needed to fully understand the mechanisms behind methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate's effects on energy expenditure and food intake. Additionally, the potential for methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate as an anxiogenic and antidepressant agent warrants further investigation. Future studies may also explore the potential for methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate to act as a therapeutic agent in other areas, such as addiction and pain management.
合成方法
MCPP can be synthesized through various methods, including the reaction of 4-chlorophenol with chloroacetyl chloride to obtain 4-chlorophenoxyacetyl chloride. This compound can then be reacted with piperidine to obtain methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate. Another method involves the reaction of 4-chlorophenol with chloroacetic acid to obtain 4-chlorophenoxyacetic acid, which can then be reacted with piperidine to obtain methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate.
科学研究应用
MCPP has been studied for its potential therapeutic applications in various areas, including anxiety, depression, and obesity. Studies have shown that methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate acts as a serotonin receptor agonist, which may contribute to its anxiogenic and antidepressant effects. Additionally, methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate has been shown to increase energy expenditure and decrease food intake, suggesting its potential as an anti-obesity agent.
属性
IUPAC Name |
methyl 1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4/c1-20-15(19)11-6-8-17(9-7-11)14(18)10-21-13-4-2-12(16)3-5-13/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKUYWMJONJKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B5795723.png)


![N-(2-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B5795745.png)

![1-(3-nitrophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B5795756.png)
![1-(2-methylbenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5795766.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5795769.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexylglycinamide](/img/structure/B5795789.png)



![methyl 5-{[2-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenoxy]methyl}-2-furoate](/img/structure/B5795822.png)